
Dolasetron
概要
説明
ドラスセトロンは、主に制吐剤および制吐剤として使用されるセロトニン5-HT3受容体拮抗薬です。 これは、中程度の吐き気誘発性がん化学療法に関連する悪心と嘔吐、および術後悪心と嘔吐の予防に適応されています . ドラスセトロンは、他のセロトニン受容体に対する最小限の活性と、ドーパミン受容体に対する低い親和性で、セロトニン5-HT3受容体に対する高い特異性と選択性で知られています .
準備方法
ドラスセトロンの合成には、適切な前駆体分子から始まるいくつかの手順が含まれます。 ドラスセトロンの工業生産には、通常、精製と品質管理のために高速液体クロマトグラフィー(HPLC)が使用されます . 合成で使用される反応条件と試薬に関する具体的な詳細は、製造会社の機密情報です。
化学反応の分析
ドラスセトロンは、次を含むさまざまな化学反応を起こします。
酸化: ドラスセトロンは、酸化されて主要な活性代謝物であるヒドロドラスセトロンを形成することができます.
還元: 還元反応は、ドラスセトロンの安定した構造のために、あまり一般的ではありません。
置換: 置換反応は、使用される試薬と条件に応じて、ドラスセトロン分子の特定の部位で発生する可能性があります。
これらの反応に使用する一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 ドラスセトロンの酸化から生成される主要な生成物はヒドロドラスセトロンであり、これはその薬理学的活性を担っています .
4. 科学研究アプリケーション
ドラスセトロンは、幅広い科学研究アプリケーションを持っています。
化学: 新しい検出方法の開発のための分析化学における参照化合物として使用されます.
生物学: セロトニン受容体への影響とその神経伝達物質活性の調節における潜在的な役割について研究されています.
最近の研究では、ドラスセトロンが、RNA結合タンパク質PUM1の阻害を通じて、結腸がん細胞の細胞毒性を誘導し、がん幹細胞を抑制する可能性についても調査されています .
科学的研究の応用
Chemotherapy-Induced Nausea and Vomiting (CINV)
Dolasetron has been widely recognized for its effectiveness in managing CINV, particularly in patients undergoing highly emetogenic chemotherapy regimens. The compound is converted in vivo to its active metabolite, hydrothis compound, which mediates its antiemetic effects.
Efficacy in Clinical Trials
- Intravenous Administration : A dose of 1.8 mg/kg of this compound has demonstrated complete suppression of vomiting in approximately 50% of patients receiving highly emetogenic cisplatin-containing chemotherapy and around 60-80% in those receiving moderately emetogenic chemotherapy .
- Oral Administration : Oral doses of 200 mg have shown similar efficacy rates as intravenous doses for moderately emetogenic chemotherapy .
Comparative Studies
- This compound has been found to be as effective as other 5-HT3 antagonists like granisetron and ondansetron in preventing CINV . For instance, intravenous this compound at 1.8 mg/kg was comparable to granisetron at 3 mg and ondansetron at 32 mg after highly emetogenic chemotherapy .
Postoperative Nausea and Vomiting (PONV)
This compound is also indicated for preventing PONV, particularly in female surgical patients.
Clinical Findings
- Studies have shown that intravenous doses ranging from 12.5 to 100 mg significantly outperform placebo in preventing PONV . A specific study indicated that a 50 mg intravenous dose was as effective as ondansetron at a dose of 4 mg .
Radiotherapy-Induced Nausea and Vomiting (RINV)
Preliminary studies suggest that this compound can effectively prevent RINV, although more research is needed to establish definitive guidelines for its use in this context .
Safety Profile
This compound has a tolerability profile typical of this class of drugs, with common side effects including headache, dizziness, and diarrhea. Notably, these adverse effects are generally mild and transient . The drug does not significantly alter mood or cognitive function, nor does it affect blood pressure or plasma prolactin levels .
Pharmacokinetics
This compound is rapidly eliminated from the body, with a half-life of approximately 7.3 hours following intravenous administration . Its pharmacokinetics remain consistent across different patient demographics, including variations in age and liver function.
Table: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | ~7.3 hours |
Volume of Distribution | ~5.8 L/kg |
Protein Binding | ~69-77% |
Clearance | Unaffected by age |
Renal Impairment Impact | Clearance decreases by ~47% |
作用機序
ドラスセトロンは、セロトニン5-HT3受容体を選択的に阻害することでその効果を発揮します。 この作用は、セロトニンがこれらの受容体に結合するのを防ぎ、それにより延髄の嘔吐中枢の活性化を担う迷走神経の活性を低下させます . この薬物は、体内ですばやく主要な活性代謝物であるヒドロドラスセトロンに変換され、これはその薬理学的活性を大きく担っています .
6. 類似の化合物との比較
ドラスセトロンは、オンダンセトロン、グラニセトロン、パロノセトロンなどの他のセロトニン5-HT3受容体拮抗薬と比較されることがよくあります。 これらの化合物はすべて同様の作用機序を共有していますが、ドラスセトロンは、その薬物動態プロファイルと特定の臨床応用においてユニークです . 例えば:
オンダンセトロン: 悪心と嘔吐に一般的に使用されますが、便秘や頭痛を引き起こす可能性があります.
グラニセトロン: 同様の有効性ですが、異なる投与量と投与経路です.
パロノセトロン: 長い半減期と高い結合親和性で知られています.
類似化合物との比較
Dolasetron is often compared with other serotonin 5-HT3 receptor antagonists such as ondansetron, granisetron, and palonosetron. While all these compounds share a similar mechanism of action, this compound is unique in its pharmacokinetic profile and specific clinical applications . For instance:
生物活性
Dolasetron mesylate is a potent 5-HT3 receptor antagonist primarily used as an antiemetic agent for the prevention of nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. Its pharmacological activity is largely attributed to its active metabolite, hydrothis compound , which is formed rapidly in vivo after administration. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical efficacy, and emerging research findings.
Pharmacokinetics
This compound exhibits rapid absorption and metabolism. Following intravenous or oral administration, it is quickly converted to hydrothis compound, which is responsible for its therapeutic effects. Key pharmacokinetic parameters include:
Parameter | Intravenous Administration | Oral Administration |
---|---|---|
Mean Half-Life (t1/2) | 0.24 hours | 0.50 hours |
Volume of Distribution | 5.8 L/kg | - |
Protein Binding | 69-77% | - |
This compound's bioavailability and rapid onset of action make it effective for acute settings where nausea and vomiting are anticipated .
Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound has demonstrated significant efficacy in preventing CINV. In clinical trials, intravenous doses of 1.8 mg/kg have been shown to achieve complete suppression of vomiting in approximately 50% of patients undergoing highly emetogenic chemotherapy (e.g., cisplatin) and 60-80% in those receiving moderately emetogenic chemotherapy. Oral doses of 200 mg yielded similar response rates .
Postoperative Nausea and Vomiting (PONV)
In a randomized controlled trial involving children, this compound was compared to ondansetron for the prevention of PONV. Results indicated that this compound significantly reduced nausea and vomiting compared to placebo over a 24-hour postoperative period, with comparable efficacy to ondansetron .
Radiotherapy-Induced Nausea and Vomiting (RINV)
Adverse Effects
This compound is generally well-tolerated; however, some common adverse effects include:
- Headache
- Dizziness
- Diarrhea (often not directly related to this compound)
- Minor ECG changes
These side effects are consistent with other agents in the 5-HT3 antagonist class .
Emerging Research Findings
Recent studies have explored this compound's potential beyond traditional antiemetic applications:
- Anticancer Activity : Research has indicated that this compound may induce apoptosis in colon cancer cells when used in combination with other agents like ketoprofen. This suggests a potential role in cancer therapy through mechanisms that inhibit cell viability and colony formation .
- Mechanistic Insights : this compound's action as a 5-HT3 receptor antagonist involves blocking serotonin's effects at both central and peripheral levels, thereby inhibiting the vomiting reflex initiated by chemotherapeutic agents .
特性
CAS番号 |
115956-12-2 |
---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1 |
InChIキー |
UKTAZPQNNNJVKR-UDXKHGJESA-N |
SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
異性体SMILES |
C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
正規SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
外観 |
Solid powder |
melting_point |
278 °C |
Key on ui other cas no. |
115956-12-2 115956-13-3 |
物理的記述 |
Solid |
ピクトグラム |
Corrosive; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
2.61e-01 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
蒸気圧 |
1.7X10-9 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。